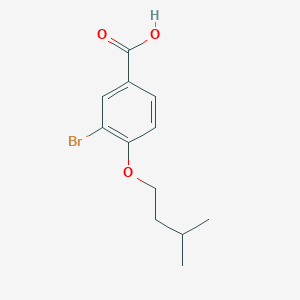

3-Bromo-4-(isopentyloxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Molecular Characterization and Reactivity

- The study of similar bromobenzoic acid derivatives, such as 4-bromo-3-(methoxymethoxy) benzoic acid, has focused on molecular structure and reactivity parameters. These include ionization energy, hardness, electrophilicity, and Fukui function, which help predict chemical reactivity. Solvent influence on these parameters has also been explored, offering insights into how solvation alters reactivity descriptors. Additionally, vibrational assessments and analyses of molecular electrostatic potential surfaces are conducted to understand the properties better (Yadav et al., 2022).

Crystal Structure Comparisons

- The crystal structures of bromo-hydroxy-benzoic acid derivatives have been compared, revealing how different molecular arrangements and intermolecular interactions, such as hydrogen bonds and Br...O interactions, contribute to the formation of two-dimensional architectures in these compounds (Suchetan et al., 2016).

Synthesis Processes

- The synthesis of related compounds like 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester has been achieved through various chemical processes, including bromation, oxidation, and esterification. These methods and the resulting products are characterized using techniques like 1H-NMR and IR (Zha Hui-fang, 2011).

Investigating Non-Linear Optical Properties

- Studies on similar molecules have also involved estimating parameters like dipole moment, polarizability, and hyperpolarizability to probe into the non-linear optical properties of these chemicals, thus contributing to the understanding of their potential applications in optical technologies (Yadav et al., 2022).

Impact of Substituents on Luminescent Properties

- Research into derivatives of benzoic acid, such as 4-benzyloxy benzoic acid, has explored the impact of various substituents on their luminescent properties. This is particularly relevant in the context of lanthanide coordination compounds and can provide valuable insights for the development of new materials with specific optical characteristics (Sivakumar et al., 2010).

Analyzing Chemical Oscillations

- The study of bromate reactions with benzoic acid derivatives has revealed interesting phenomena like transient chemical oscillations. These insights are crucial for understanding the dynamic behavior of chemical systems and could have implications in various scientific fields (Bell & Wang, 2015).

Safety And Hazards

While specific safety data for “3-Bromo-4-(isopentyloxy)benzoic acid” is not available, related compounds like “3-Bromobenzoic acid” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

3-bromo-4-(3-methylbutoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCWWHPQAHQZMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586373 |

Source

|

| Record name | 3-Bromo-4-(3-methylbutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(isopentyloxy)benzoic acid | |

CAS RN |

881596-09-4 |

Source

|

| Record name | 3-Bromo-4-(3-methylbutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)

![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)

![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)

![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)